molecular formula C4H5ClF2O B073859 4-Chloro-4,4-difluoro-2-butanone CAS No. 1515-16-8

4-Chloro-4,4-difluoro-2-butanone

Cat. No.: B073859
CAS No.: 1515-16-8
M. Wt: 142.53 g/mol
InChI Key: SMCIAOVKUXCWGS-UHFFFAOYSA-N
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Description

4-Chloro-4,4-difluoro-2-butanone (CAS: 1515-16-8) is a halogenated ketone with the molecular formula C₄H₅ClF₂O and a molecular weight of 142.53 g/mol . Its IUPAC name derives from the substitution pattern: a chlorine atom and two fluorine atoms are bonded to the fourth carbon of the butanone backbone, while the ketone group is at the second carbon (structure: MeCOCH₂CClF₂) . This compound is characterized by the electron-withdrawing effects of the halogens, which influence its reactivity in organic synthesis, particularly in nucleophilic substitution and condensation reactions.

Properties

CAS No.

1515-16-8

Molecular Formula

C4H5ClF2O

Molecular Weight

142.53 g/mol

IUPAC Name

4-chloro-4,4-difluorobutan-2-one

InChI

InChI=1S/C4H5ClF2O/c1-3(8)2-4(5,6)7/h2H2,1H3

InChI Key

SMCIAOVKUXCWGS-UHFFFAOYSA-N

SMILES

CC(=O)CC(F)(F)Cl

Canonical SMILES

CC(=O)CC(F)(F)Cl

Synonyms

4-Chloro-4,4-difluoro-2-butanone

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-4'-fluoro-butyrophenone

  • Molecular Formula: Not explicitly stated, but structurally includes a phenyl group attached to the butanone chain (e.g., C₁₀H₁₁ClFO) .
  • Key Differences: The presence of a phenyl group increases molecular weight and lipophilicity, enhancing binding affinity in biological systems. Used in the synthesis of antipsychotic drugs via amine formation reactions, highlighting its role in pharmaceutical intermediates . Reactivity: The aromatic ring stabilizes intermediates through resonance, contrasting with the aliphatic backbone of 4-chloro-4,4-difluoro-2-butanone, which lacks such stabilization .

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

  • Molecular Formula : C₁₀H₈BrCl₂O (CAS: 3760-66-5) .
  • Key Differences: Substitution includes bromine (a superior leaving group compared to fluorine or chlorine) and a 4-chlorophenyl group, increasing steric bulk and altering solubility . Reactivity: The bromine atom facilitates nucleophilic substitution reactions, whereas the difluoro substituents in 4-chloro-4,4-difluoro-2-butanone may hinder such pathways due to stronger C-F bonds .

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

  • Molecular Formula : C₅H₇ClO₃ (CAS: 5368-01-4) .
  • Key Differences: Functional Group: A cyclic carbonate (1,3-dioxolan-2-one) rather than a ketone, leading to distinct reactivity, such as ring-opening polymerization . Substitution: Chlorine and methyl groups on the carbonate ring influence steric and electronic properties, contrasting with the linear, halogenated ketone structure of the target compound . Applications: Likely used as a monomer in polymer chemistry or as a solvent, diverging from the synthetic intermediate role of 4-chloro-4,4-difluoro-2-butanone .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Primary Applications
4-Chloro-4,4-difluoro-2-butanone C₄H₅ClF₂O 142.53 Cl, F₂ (C4) Ketone Organic synthesis intermediate
4-Chloro-4'-fluoro-butyrophenone ~C₁₀H₁₁ClFO ~200.65 Cl, F, phenyl Ketone Antipsychotic drug synthesis
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₈BrCl₂O 316.44 Br, Cl₂, 4-chlorophenyl Ketone Specialized organic synthesis
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one C₅H₇ClO₃ 150.56 Cl, CH₃ (C4, C5) Cyclic carbonate Polymer chemistry

Research Findings and Reactivity Insights

Electron-Withdrawing Effects: The Cl and F substituents in 4-chloro-4,4-difluoro-2-butanone polarize the carbonyl group, enhancing electrophilicity at the ketone carbon. This contrasts with bromine-containing analogs (e.g., 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one), where bromine’s lower electronegativity but larger atomic radius favors nucleophilic displacement .

Steric and Solubility Considerations: Aliphatic halogenated ketones like 4-chloro-4,4-difluoro-2-butanone exhibit higher volatility and lower melting points compared to aryl-substituted derivatives (e.g., butyrophenones), which are solids at room temperature due to aromatic stacking .

Synthetic Utility :

  • The target compound’s difluoro motif may resist hydrolysis better than chloro- or bromo-substituted ketones, offering stability in aqueous reaction conditions .

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